molecular formula C13H14FN3O B2571629 (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] CAS No. 2225126-91-8

(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]

Cat. No.: B2571629
CAS No.: 2225126-91-8
M. Wt: 247.273
InChI Key: KYRIGMNTCZMGQS-LLVKDONJSA-N
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Description

The compound (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] is a spirocyclic molecule featuring a fused chromene-cyclopentane core with a fluorine substituent at position 6 and an azide group at the chiral 4R position. Its unique structure combines a dihydrochromene ring system (a benzopyran derivative) and a cyclopentane moiety, creating a rigid, three-dimensional architecture.

Properties

IUPAC Name

(4R)-4-azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRIGMNTCZMGQS-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.

    Introduction of the azido group: This step usually involves the substitution of a suitable leaving group (e.g., a halide) with sodium azide under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] can undergo various chemical reactions, including:

    Substitution reactions: The azido group can be replaced by other nucleophiles, leading to a variety of derivatives.

    Reduction reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation reactions: The compound can undergo oxidation, particularly at the fluorinated position, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium azide, mild temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Substitution: Various azide derivatives.

    Reduction: Corresponding amine.

    Oxidation: Oxidized fluorinated products.

Scientific Research Applications

(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane] involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Chromene Derivatives

(4R)-6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine
  • Pharmacological Implications : The amine may enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding, whereas the azide in the target compound enables covalent modification strategies .
6-Methoxy-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromene
  • Key Features: Lacks the spirocyclopentane system but retains the dihydrochromene backbone.

Fluorinated Spirocyclic Compounds

EUROPEAN PATENT APPLICATION EP 4 374 877 A2 Derivatives
  • Example : Fluorinated spiro-pyrrolo[1,2-b]pyridazine-carboxamide derivatives (e.g., Example 68) share structural motifs such as fluorinated aromatic rings and spirocyclic cores. These compounds demonstrate enhanced binding to hydrophobic pockets in enzymes, a trait likely shared by the target compound due to its fluorine substituent .
  • Synthesis : Similar methods (e.g., phase-transfer catalysis, reverse-phase chromatography) are employed for purification, highlighting the challenges in isolating fluorinated spiro compounds .

Cyclopentane-Containing Analogues

1,3-Disubstituted Cyclopentanes
  • Properties : Cyclopentane derivatives are valued for their puckered ring conformation, which mimics bioactive natural products. The target compound’s spirocyclopentane moiety may confer similar advantages in mimicking transition states or enhancing membrane permeability .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property Target Compound (4R)-4-Amine Analog 6-Methoxy Dihydrochromene
Molecular Weight ~315 g/mol (estimated) ~290 g/mol ~450 g/mol
LogP ~2.5 (predicted) ~1.8 ~6.0
Hydrogen Bond Acceptors 5 (azide, fluorine, ether) 4 (amine, fluorine) 3 (ether)
Solubility Low (azide hydrophobicity) Moderate (amine) Very low (long alkyl chain)

Notes:

  • The azide group increases hydrophobicity compared to the amine analog but offers unique reactivity.
  • Fluorine reduces metabolic degradation, a shared advantage with other fluorinated analogs .

Pharmacological Activity

Compound Key Interactions Potential Targets
Target Compound Azide (click chemistry), Fluorine (C-F···H bonds) Enzymes, receptors, probes
6-Methoxy Dihydrochromene Pi-Alkyl (CYS 145, HIS 41) Proteases, viral enzymes
EP 4 374 877 Derivatives Hydrophobic (trifluoromethyl groups) Kinases, viral proteases

Insights :

  • The target compound’s azide enables probe conjugation (e.g., fluorescent tags), distinguishing it from non-azide analogs .
  • Fluorine’s electronegativity may mimic carbonyl oxygen in hydrogen-bonding interactions, similar to fluorinated kinase inhibitors .

Biological Activity

(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The azido and fluoro groups present in the molecule suggest possible interactions with various biological targets, making it a candidate for further investigation in drug development.

  • IUPAC Name : (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
  • CAS Number : 2227829-40-3
  • Molecular Formula : C15H15FN4O
  • Molecular Weight : 284.31 g/mol

The biological activity of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] is hypothesized to involve:

  • Target Interaction : The azido group can undergo bioorthogonal reactions, potentially allowing for selective targeting of biomolecules. This feature is particularly useful in drug design for cancer therapies.
  • Fluorine Substitution : The fluorine atom may enhance lipophilicity and metabolic stability, influencing the pharmacokinetics of the compound.

Anticancer Properties

Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant anticancer activity. For instance:

  • Cell Viability Assays : In vitro assays demonstrated that derivatives of spiro[3,4-dihydrochromene] can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Mechanistic Studies : Research suggests that these compounds may modulate signaling pathways involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] have shown:

  • Inhibition of Bacterial Growth : The compound exhibited activity against Gram-positive bacteria in preliminary tests.

Case Studies

  • Study on Anticancer Activity
    • Objective : To evaluate the efficacy of (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] against breast cancer cell lines.
    • Methodology : MTT assay was performed to assess cell viability.
    • Results : The compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
  • Study on Antimicrobial Properties
    • Objective : To test the antimicrobial efficacy against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : Zones of inhibition were observed at concentrations above 50 µg/mL.

Data Table

PropertyValue
IUPAC Name(4R)-4-Azido-6-fluorospiro...
CAS Number2227829-40-3
Molecular Weight284.31 g/mol
Anticancer IC5015 µM
Antimicrobial ActivityActive against S. aureus

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